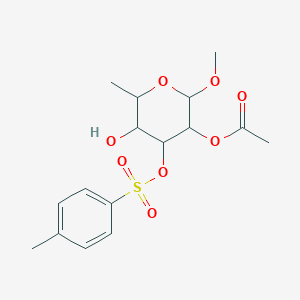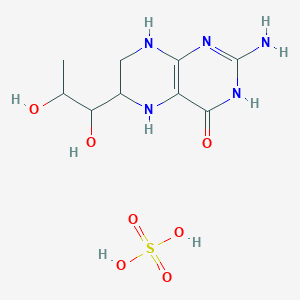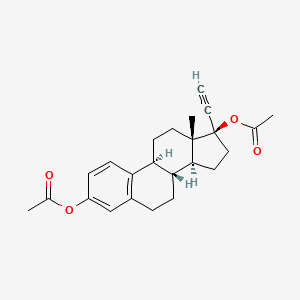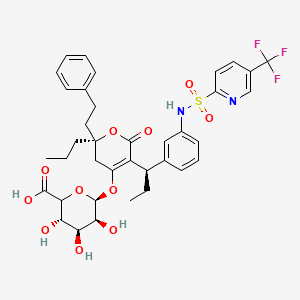
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is a carbohydrate derivative that features both acetyl and toluenesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside typically involves the selective functionalization of carbohydrate polyols. One common method includes the use of catalytic dibutyltin oxide and tetrabutylammonium bromide under solvent-free conditions. The reaction is carried out at 75°C with a moderate excess of N,N-diisopropylethylamine and toluenesulfonyl chloride . This method is advantageous due to its simplicity, cost-effectiveness, and reduced reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside can undergo various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fucosides, while acetylation and deacetylation will modify the acetyl group.
Applications De Recherche Scientifique
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biological Studies: Investigated for its potential role in modifying biological molecules and studying carbohydrate-protein interactions.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of glycomimetics and other bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside primarily involves its ability to act as a reactive intermediate. The toluenesulfonyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can also participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-O-(4-Toluenesulfonyl)-L-fucoside: Lacks the acetyl group, making it less versatile in certain reactions.
2-O-acetyl-L-methylfucoside: Lacks the toluenesulfonyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is unique due to the presence of both the toluenesulfonyl and acetyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these groups.
Propriétés
IUPAC Name |
[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIFFZBWFOWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)




![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)


